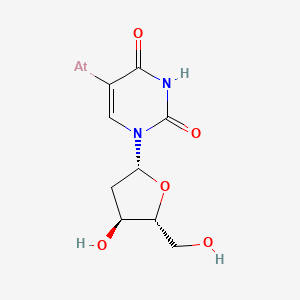

5-Astatodeoxyuridine

Beschreibung

Eigenschaften

Molekularformel |

C9H11AtN2O5 |

|---|---|

Molekulargewicht |

437.18 g/mol |

IUPAC-Name |

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]astatine |

InChI |

InChI=1S/C9H11AtN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

XUGIUPGPFMOJFV-RRKCRQDMSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[At])CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O |

Synonyme |

(211At)AUdR 5-((211)At)astato-2'-deoxyuridine 5-astato-2'-deoxyuridine |

Herkunft des Produkts |

United States |

Mechanism of Action of 5-[²¹¹At]Astatodeoxyuridine in DNA Incorporation: A Technical Guide for Targeted Alpha Therapy

Executive Summary

In the landscape of targeted radionuclide therapy (TRT), the pursuit of maximizing tumor cell eradication while sparing healthy tissue has led to the development of alpha-emitting nucleoside analogs. Among these, 5-[²¹¹At]astato-2'-deoxyuridine (²¹¹At-AUdR) represents a highly potent endoradiotherapeutic agent. As a thymidine analog, ²¹¹At-AUdR hijacks the cell's native DNA synthesis machinery to position an alpha-particle emitter directly within the chromatin architecture. This whitepaper provides an in-depth mechanistic analysis of ²¹¹At-AUdR, detailing its pharmacodynamic pathway, radiobiological causality, and the self-validating experimental protocols required for its synthesis and evaluation.

Rationale: The Physics of Astatine-211 vs. Auger Emitters

Historically, the thymidine analog 5-[¹²⁵I]iodo-2'-deoxyuridine (¹²⁵I-IUdR) demonstrated that delivering radiation directly to DNA is highly cytotoxic[1]. However, ¹²⁵I is an Auger electron emitter with a subcellular range (< 1 µm). Consequently, ¹²⁵I-IUdR is only lethal to cells that are actively traversing the S-phase during exposure, leaving neighboring quiescent tumor cells unharmed[1].

Astatine-211 (²¹¹At) fundamentally solves this limitation. It decays via a double-branched pathway, yielding one alpha (α) particle per disintegration with an average energy of 6.8 MeV and a tissue range of 55–70 µm (traversing several cell diameters)[2][3]. By substituting the iodine atom with ²¹¹At, ²¹¹At-AUdR delivers high Linear Energy Transfer (LET) radiation (~100 keV/µm) to the target cell's DNA, while simultaneously irradiating adjacent tumor cells via a localized "cross-fire" effect[1][2]. This ensures that even cells not actively in the S-phase are destroyed.

Pharmacodynamic Mechanism: The Intracellular Journey

The efficacy of ²¹¹At-AUdR relies on a highly specific, enzyme-driven cascade. The causality of its accumulation is rooted in the thymidine salvage pathway.

-

Cellular Internalization: ²¹¹At-AUdR is transported across the plasma membrane primarily by human equilibrative nucleoside transporters (hENT1).

-

Rate-Limiting Phosphorylation (Trapping): Once intracellular, the analog is recognized by Thymidine Kinase 1 (TK1) . TK1 phosphorylates ²¹¹At-AUdR to its monophosphate form (²¹¹At-AUdR-MP). This step is critical; the addition of the bulky, negatively charged phosphate group traps the molecule inside the cell, preventing efflux.

-

Kinase Cascade & DNA Polymerase Integration: Subsequent phosphorylation by thymidylate kinase and nucleoside diphosphate (NDP) kinase yields the triphosphate form (²¹¹At-AUdR-TP). During the S-phase of the cell cycle, DNA polymerase incorporates ²¹¹At-AUdR-TP into the nascent DNA strand, substituting it for endogenous thymidine[1].

Intracellular metabolic pathway and DNA incorporation of ²¹¹At-AUdR.

Radiobiological Mechanism: High-LET DNA Damage

Once incorporated into the DNA backbone, the decay of ²¹¹At triggers catastrophic structural failure within the chromatin. The high-LET alpha particles deposit massive amounts of energy across a very short track. This localized energy deposition creates complex, clustered double-strand breaks (DSBs)[3]. Unlike sparse single-strand breaks caused by low-LET radiation (e.g., X-rays), clustered DSBs are highly refractory to the cell's endogenous repair mechanisms (such as Non-Homologous End Joining or Homologous Recombination). The inability to repair these lesions rapidly triggers apoptotic signaling cascades, resulting in reproductive cell death.

In vitro studies on D-247 MG human glioma cells have demonstrated that the D0 (the dose required to reduce cell survival to 37%) for DNA-incorporated ²¹¹At-AUdR is equivalent to less than 3 atoms of ²¹¹At per cell [1].

Experimental Methodologies: Synthesis & Validation Protocols

To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of ²¹¹At-AUdR must be approached as a self-validating system.

Protocol 1: Electrophilic Astatodestannylation (Synthesis)

Causality Check: Direct electrophilic substitution of astatine onto an unactivated pyrimidine ring is inefficient. Therefore, a tin precursor is utilized. The trimethylstannyl leaving group enables rapid, regiospecific substitution, which is mandatory given the short 7.2-hour half-life of ²¹¹At[1].

-

Precursor Preparation: Dissolve 5-(trimethylstannyl)-2'-deoxyuridine in a suitable solvent (e.g., methanol/acetic acid).

-

Astatination: Add the ²¹¹At activity (typically supplied in NaOH/Na₂SO₃, neutralized prior to use) to the precursor vial.

-

Oxidation: Introduce a mild oxidant (such as N-chlorosuccinimide or hydrogen peroxide) to oxidize astatide (At⁻) to the reactive electrophilic astatine species (At⁺). Incubate at room temperature for 15 minutes.

-

Quenching & Purification: Quench the reaction with sodium metabisulfite. Purify the mixture via reverse-phase HPLC. This protocol reliably yields 85–90% radiochemical purity[1].

Protocol 2: In Vitro DNA Incorporation & Self-Validating Cytotoxicity Assay

Causality Check: To prove that ²¹¹At-AUdR toxicity is definitively caused by DNA incorporation via the thymidine salvage pathway, a competitive inhibition control must be integrated into the workflow[1].

-

Cell Dosing: Seed target cells (e.g., SK-MEL-28 or D-247 MG) in exponential growth phase. Incubate with varying activity concentrations of purified ²¹¹At-AUdR for 2 to 20 hours[3].

-

Competitive Inhibition (The Internal Control): In a parallel cohort, co-incubate cells with ²¹¹At-AUdR and 10 µM of non-radioactive IUdR. A resulting linear decrease in ²¹¹At-AUdR uptake validates that internalization is specifically mediated by TK1, proving the mechanism[1].

-

DNA Extraction: Lyse the cells and precipitate the DNA fraction using trichloroacetic acid (TCA). Quantify the radioactivity of the DNA pellet using a gamma counter (detecting the X-rays emitted during ²¹¹At decay). Approximately 50% of cell-bound ²¹¹At-AUdR should be incorporated into the DNA[1].

-

Clonogenic Assay: Plate the treated cells at low density, incubate for 10–14 days, and stain colonies to calculate the D0 lethality metric.

Step-by-step workflow for the synthesis and biological validation of ²¹¹At-AUdR.

Quantitative Data & Comparative Analysis

The superiority of ²¹¹At-AUdR becomes evident when benchmarked against its Auger-emitting counterpart (¹²⁵I-IUdR) and non-specific astatine (²¹¹At-astatide). The data below summarizes the distinct radiobiological advantages of alpha-particle DNA incorporation[1][3].

| Pharmacodynamic / Radiobiological Metric | 5-[²¹¹At]AUdR | 5-[¹²⁵I]IUdR | ²¹¹At-astatide |

| Radiation Type | Alpha (α) | Auger Electron | Alpha (α) |

| Tissue Penetration Range | 55–70 µm | < 1 µm | 55–70 µm |

| DNA Incorporation Efficiency | ~50% of cell-bound activity | ~50% of cell-bound activity | Negligible |

| Cytotoxicity (D0 in D-247 MG cells) | < 3 atoms/cell | Requires thousands of decays | Significantly higher dose required |

| Cross-fire Effect Capability | Yes (Kills adjacent non-S-phase cells) | No (Strictly single-cell lethality) | Yes (But lacks nuclear localization) |

| Radiochemical Synthesis Yield | 85–90% | > 90% | N/A (Direct formulation) |

Conclusion

5-[²¹¹At]astato-2'-deoxyuridine represents a masterclass in rational drug design for targeted alpha therapy. By exploiting the thymidine salvage pathway, it achieves highly specific nuclear localization. Once integrated into the DNA, the immense localized energy deposition of Astatine-211 ensures irreparable clustered double-strand breaks, achieving profound cytotoxicity at the scale of single-digit atomic incorporations. For drug development professionals, mastering the stannyl-precursor synthesis and competitive inhibition validation protocols is essential for translating this potent radiopharmaceutical into broader clinical applications.

References

-

5-[211At]Astato-2′-deoxyuridine, an α-Particle-emitting Endoradiotherapeutic Agent Undergoing DNA Incorporation Cancer Research (AACR Journals)[Link]

-

Cytotoxicity of a-particle-emitting 5-[211At]astato-2'-deoxyuridine in human cancer cells International Journal of Radiation Biology (Taylor & Francis)[Link]

-

Astatinated Radiopharmaceuticals for Targeted Alpha Particle Radiotherapy OSTI.gov (U.S. Department of Energy)[Link]

Sources

Step-by-step protocol for synthesizing 211At-labeled 5-astatodeoxyuridine

Application Note: High-Yield Synthesis of 5-[211At]Astato-2'-deoxyuridine ([211At]AUdR) via Electrophilic Astatodestannylation

Introduction and Mechanistic Rationale

Astatine-211 ( 211 At) is a highly promising alpha-particle-emitting radionuclide for targeted endoradiotherapy. With a half-life of 7.2 hours and the emission of high linear energy transfer (LET) alpha particles, it induces complex, double-strand DNA breaks that are largely independent of cellular oxygenation status or dose rate[1][2].

5-[ 211 At]astato-2'-deoxyuridine ( 211 At-AUdR) is a thymidine analogue designed to incorporate directly into the DNA of rapidly proliferating neoplastic cells, such as those found in gliomas and melanomas[2]. Historically, the synthesis of 211 At-AUdR via a diazonium intermediate yielded a mere 3% radiochemical recovery, rendering it impractical for clinical or extensive in vivo evaluation[1].

To overcome this, modern radiochemistry employs electrophilic astatodestannylation . By utilizing 5-(trimethylstannyl)-2'-deoxyuridine (TMSdUrd) as a precursor, researchers can achieve regiospecific halogenation at the 5-position of the pyrimidine ring. The highly polarized carbon-tin (C–Sn) bond is highly susceptible to electrophilic attack. When astatide ( 211 At − ) is oxidized to an electrophilic species ( 211 At + ) using a mild oxidant like N-chlorosuccinimide (NCS), it rapidly displaces the trialkylstannyl leaving group. This no-carrier-added method proceeds rapidly under mild conditions, which is critical given the short physical half-life of 211 At[1].

Mechanistic pathway of electrophilic astatodestannylation for [211At]AUdR synthesis.

Comparative Data: Synthesis Methodologies

The shift from diazonium salt intermediates to organotin precursors represents a fundamental leap in radiopharmaceutical yield and purity. The table below summarizes the quantitative advantages of the destannylation approach.

| Parameter | Historical Diazonium Route | Electrophilic Astatodestannylation | Mechanistic Advantage |

| Precursor | 5-amino-2'-deoxyuridine | 5-(trimethylstannyl)-2'-deoxyuridine | C-Sn bond is highly polarized, directing regiospecific attack. |

| Radiochemical Yield | ~3%[1] | > 75% | Avoids unstable diazonium intermediates; highly favorable kinetics. |

| Reaction Time | > 60 minutes | 5 - 15 minutes | Preserves radioactivity (minimizes decay loss of the 7.2h half-life). |

| Byproduct Profile | High levels of 5-substituted byproducts | Trimethyltin chloride | Byproducts are easily separated via reverse-phase HPLC. |

Step-by-Step Experimental Protocol

Caution: 211 At is an alpha-emitting radionuclide. All procedures must be conducted in a dedicated radiochemistry fume hood or hot cell equipped with appropriate shielding and charcoal filtration for volatile halogens, adhering strictly to institutional radiation safety protocols.

Reagent Preparation

-

Precursor Solution: Dissolve 1.0 mg of 5-(trimethylstannyl)-2'-deoxyuridine (TMSdUrd) in 1.0 mL of anhydrous methanol to create a 1 mg/mL stock.

-

Oxidant Solution: Prepare a fresh solution of N-chlorosuccinimide (NCS) in methanol at a concentration of 10 mg/mL.

-

Quenching Agent: Prepare a 100 mg/mL solution of sodium metabisulfite in HPLC-grade water.

Activity Preparation and Trapping

-

Receive 211 At activity (typically produced via the 209 Bi( α ,2n) 211 At cyclotron reaction) distilled into a collection vial.

-

If the 211 At is trapped in a chloroform solution, it can often be used directly, as astatodestannylation remains highly efficient in this medium[1]. Alternatively, evaporate the trapping solvent under a gentle stream of nitrogen at room temperature and reconstitute the dry 211 At activity in 50 µL of anhydrous methanol.

The Astatodestannylation Reaction

Causality Note: The order of addition is critical. The precursor must be present when the astatide is oxidized to prevent the highly reactive electrophilic astatine from reacting with impurities or the solvent.

-

To the reaction vial containing 211 At (approx. 37–370 MBq / 1–10 mCi) in 50 µL methanol, add 10 µL of the TMSdUrd precursor solution (10 µg precursor).

-

Initiate the reaction by adding 10 µL of the NCS oxidant solution.

-

Vortex the mixture gently for 10 seconds to ensure homogeneity.

-

Incubate the reaction mixture at room temperature (20–25°C) for exactly 15 minutes. Prolonged incubation does not significantly increase yield and only results in decay loss.

Quenching and Purification

-

Quench: Terminate the oxidation by adding 10 µL of the sodium metabisulfite solution. This reduces any unreacted 211 At + back to the unreactive astatide ( 211 At − ) state, preventing further non-specific halogenation and stabilizing the product.

-

HPLC Purification: Inject the quenched reaction mixture onto a reverse-phase C18 HPLC column.

-

Mobile Phase: Isocratic elution (e.g., 10% methanol / 90% water or a suitable gradient).

-

Flow Rate: 1.0 mL/min.

-

Detection: In-line NaI(Tl) radiometric detector and UV detector (254 nm).

-

-

Collection: Collect the radioactive fraction corresponding to the retention time of the 211 At-AUdR peak (which should be distinct from the unreacted TMSdUrd precursor and free 211 At − ).

-

Formulation: Evaporate the HPLC solvent from the collected fraction under nitrogen and reconstitute the purified 211 At-AUdR in sterile physiological saline for in vitro or in vivo assays.

Quality Control and Validation

To validate the system, an aliquot of the final formulated product must be analyzed via analytical HPLC or Thin Layer Chromatography (TLC). In standard systems (e.g., silica gel TLC using chloroform:methanol), free astatide and the radiolabeled product will exhibit distinct Rf values[1]. Radiochemical purity should exceed 95% prior to biological application.

References

-

Zalutsky, M. R., Garg, P. K., Friedman, H. S., & Bigner, D. D. (1989). 5-[211At]Astato-2'-deoxyuridine, an a-Particle-emitting Endoradiotherapeutic Agent Undergoing DNA Incorporation. Cancer Research (AACR Journals). Available at: [Link]

-

Strickland, D. K., Vaidyanathan, G., & Zalutsky, M. R. (1996). Cytotoxicity of alpha-particle-emitting 5-[211At]astato-2'-deoxyuridine in human cancer cells. National Institutes of Health (NIH). Available at:[Link]

Sources

Targeted alpha-particle therapy using 5-astatodeoxyuridine in xenograft models

Application Notes & Protocols

Preamble: The Rationale for DNA-Incorporated Alpha-Particle Therapy

Targeted Radionuclide Therapy is a cornerstone of modern precision oncology, aiming to deliver cytotoxic radiation directly to tumor cells while sparing healthy tissue.[1] Targeted Alpha Therapy (TAT) represents a significant advancement in this field, utilizing alpha-particle emitting radionuclides.[2] Alpha particles are helium nuclei that deposit a large amount of energy over a very short distance (typically 50-100 µm, the span of a few cell diameters), a property defined as high linear energy transfer (LET).[3] This dense ionization path results in complex, difficult-to-repair DNA double-strand breaks, leading to potent and localized cell killing with minimal crossfire effect to adjacent healthy cells.[3][4]

Astatine-211 (²¹¹At) is a nearly ideal radionuclide for TAT. It decays with a convenient 7.2-hour half-life and emits a single alpha particle per decay, which simplifies dosimetry and avoids the complexities of long-lived, potentially toxic daughter nuclides.[5][6] Furthermore, its decay pathway produces 77-92 keV X-rays, which are suitable for quantitative biodistribution tracking and SPECT imaging.[1][6]

This guide focuses on 5-[²¹¹At]astato-2'-deoxyuridine ([²¹¹At]AUdR or 5-At-dU), a radiopharmaceutical that leverages the fundamental biology of cancer. As an analogue of the DNA precursor thymidine, [²¹¹At]AUdR is actively transported into cells and incorporated directly into the DNA of rapidly proliferating cells during the S-phase of the cell cycle.[7][8] This elegant mechanism ensures that the potent alpha-emitter is placed in immediate proximity to its primary target—the cell's genetic material—dramatically enhancing its cytotoxic efficacy. This application note provides a comprehensive overview and detailed protocols for researchers exploring the therapeutic potential of [²¹¹At]AUdR in preclinical xenograft models.

Section 1: Scientific Background & Mechanism of Action

The therapeutic strategy of [²¹¹At]AUdR is predicated on its mimicry of thymidine, allowing it to hijack the DNA synthesis machinery of proliferating cancer cells.

-

Cellular Uptake and DNA Incorporation: Proliferating cells upregulate the expression of nucleoside transporters to facilitate the uptake of precursors required for DNA replication. [²¹¹At]AUdR enters the cell via these transporters and is subsequently phosphorylated by cellular kinases, including thymidine kinase, to its triphosphate form. This active metabolite is then recognized by DNA polymerase and incorporated into newly synthesized DNA strands in place of thymidine.[7][9]

-

Induction of High-LET Damage: Once incorporated into the DNA, the decay of the ²¹¹At atom releases a high-energy alpha particle (5.9-7.5 MeV).[3] The extremely short range of this particle ensures that its destructive energy is deposited almost entirely within the cell nucleus.

-

Irreparable DNA Double-Strand Breaks: The high-LET nature of alpha radiation induces clustered and complex DNA double-strand breaks (DSBs). Unlike the simpler DSBs caused by low-LET radiation (e.g., gamma or beta radiation), these complex lesions are exceedingly difficult for cellular repair mechanisms to resolve, leading to cell cycle arrest and apoptosis.[2][3] Studies have shown that even a single alpha particle traversal through a cell nucleus can be lethal, highlighting the extreme cytotoxicity of this approach.[3][8]

Section 2: Synthesis and Quality Control of [²¹¹At]AUdR

The synthesis of [²¹¹At]AUdR is most commonly achieved through an electrophilic astatodestannylation reaction. This method provides high radiochemical yields and purity.[7]

Protocol 2.1: Radiosynthesis of [²¹¹At]AUdR

Causality: This protocol utilizes the precursor 5-(trimethylstannyl)-2'-deoxyuridine. The tin-carbon bond is relatively weak and susceptible to cleavage by an electrophilic astatine species, allowing for efficient replacement of the stannyl group with ²¹¹At. An oxidizing agent is required to convert astatide ([²¹¹At]At⁻) to a more electrophilic state (e.g., [²¹¹At]At⁺).

Materials:

-

Astatine-211: Produced via the ²⁰⁹Bi(α, 2n)²¹¹At reaction in a cyclotron and isolated.[10][11]

-

Precursor: 5-(trimethylstannyl)-2'-deoxyuridine.

-

Oxidizing Agent: N-chlorosuccinimide (NCS) or similar.

-

Solvent: Acetic acid or methanol.

-

Quenching Agent: Sodium bisulfite.

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Mobile Phase: Acetonitrile/water gradient.

Procedure:

-

²¹¹At Preparation: Isolate ²¹¹At from the bismuth target using dry distillation. Dissolve the collected ²¹¹At in the chosen solvent (e.g., acetic acid).

-

Oxidation: Add the oxidizing agent (e.g., NCS in acetic acid) to the ²¹¹At solution. Incubate for 5-10 minutes at room temperature to generate the reactive electrophilic astatine species. The success of this step is critical for the subsequent labeling reaction.

-

Labeling Reaction: Add the precursor, 5-(trimethylstannyl)-2'-deoxyuridine, to the activated ²¹¹At solution. Heat the reaction mixture (e.g., 50-60°C) for 15-20 minutes.

-

Quenching: Cool the reaction mixture and add sodium bisulfite to quench any unreacted oxidizing agent and reduce unreacted astatine back to astatide.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate [²¹¹At]AUdR from the precursor, unreacted astatide, and other byproducts.

-

Formulation: Collect the HPLC fraction containing [²¹¹At]AUdR. Remove the organic solvent under a stream of nitrogen or by rotary evaporation. Reconstitute the final product in a biocompatible solution, such as phosphate-buffered saline (PBS) containing a small amount of ethanol for solubility, and pass it through a sterile filter.

Protocol 2.2: Quality Control

Self-Validation: Rigorous QC is essential to ensure the identity, purity, and stability of the final product for reliable in vivo studies.

-

Radiochemical Purity (RCP): Analyze an aliquot of the final product using analytical HPLC with a radioactivity detector. RCP should be >95%.

-

Identity Confirmation: Co-inject the product with a non-radioactive 5-iodo-2'-deoxyuridine standard. The retention time of the radioactive peak should match that of the standard, confirming its identity as a 5-halodeoxyuridine analog.

-

Stability: Assess the stability of the formulated product in PBS at various time points (e.g., 0, 2, 4, 8 hours) by analytical HPLC to monitor for deastatination (release of free ²¹¹At).[12] Instability can lead to off-target radiation exposure, particularly to the thyroid and stomach.[13]

Section 3: Preclinical In Vivo Workflow in Xenograft Models

Preclinical animal models are indispensable for evaluating the efficacy and safety of new radiopharmaceuticals before clinical translation.[14][15]

Protocol 3.1: Cell Line and Xenograft Model Establishment

Causality: The choice of cell line is critical. A cell line with a high proliferation rate (a short doubling time) is more likely to incorporate [²¹¹At]AUdR and respond to therapy. The model should be relevant to a human cancer type where this therapy might be applied, such as glioma or melanoma.[8] Immunocompromised mice (e.g., athymic nude or NSG) are required to prevent rejection of the human tumor cells.[16]

Procedure:

-

Cell Culture: Culture a suitable human cancer cell line (e.g., D-247 MG glioma, SK-MEL-28 melanoma) under standard conditions (e.g., 37°C, 5% CO₂).[8]

-

Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin, wash with sterile PBS, and determine cell viability (e.g., via trypan blue exclusion). Viability should be >95%.

-

Implantation: Resuspend the cells in sterile PBS or Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Anesthetize a female athymic nude mouse (6-8 weeks old). Subcutaneously inject 100-200 µL of the cell suspension (5-20 million cells) into the right flank.

-

Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable. Tumor volume (V) is calculated using the formula: V = (Length x Width²)/2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 3.2: Administration and Biodistribution Studies

Causality: Biodistribution studies are essential to confirm that the radiopharmaceutical accumulates in the tumor and to quantify its uptake in normal organs. This data is critical for dosimetry calculations and for understanding potential toxicities.[10][13]

Procedure:

-

Dose Preparation: Based on specific activity, dilute the final [²¹¹At]AUdR product in sterile PBS to the desired activity concentration for injection (e.g., 0.7-3.0 MBq per mouse).[17]

-

Administration: Administer a single dose (typically 100-150 µL) to each mouse via intravenous (tail vein) or intraperitoneal injection. Record the precise activity administered to each animal.

-

Tissue Harvesting: At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize cohorts of mice (n=3-5 per time point).

-

Sample Collection: Promptly dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, thyroid, bone, muscle, etc.).

-

Gamma Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter calibrated for the ²¹¹At energy window. Include standards of the injected dose to allow for decay correction.

-

Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

| Table 1: Representative Biodistribution Data for [²¹¹At]AUdR in Glioma Xenografts | ||

| Tissue | Uptake at 4h post-injection (%ID/g) | Uptake at 24h post-injection (%ID/g) |

| Blood | 0.8 ± 0.2 | 0.1 ± 0.05 |

| Tumor | 5.2 ± 1.1 | 2.5 ± 0.7 |

| Liver | 1.5 ± 0.4 | 0.5 ± 0.1 |

| Kidneys | 2.1 ± 0.5 | 0.8 ± 0.2 |

| Spleen | 3.5 ± 0.9 | 1.8 ± 0.6 |

| Lungs | 2.0 ± 0.6 | 0.7 ± 0.3 |

| Stomach | 4.1 ± 1.2 | 1.5 ± 0.5 |

| Thyroid | 3.8 ± 1.0 | 1.9 ± 0.7 |

| Note: Data are hypothetical examples based on expected trends. Spleen uptake may reflect clearance of cells undergoing apoptosis. Stomach and thyroid uptake may indicate some level of in vivo deastatination.[12][13] |

Section 4: Evaluating Therapeutic Efficacy and Toxicity

Causality: The primary goal of a therapy study is to determine if the treatment can control tumor growth and improve survival without causing unacceptable toxicity.[14][18] A well-designed study includes multiple dose levels and appropriate control groups to establish a dose-response relationship.

Protocol 4.1: Therapeutic Efficacy Study

Procedure:

-

Group Allocation: Establish xenografts as described in Protocol 3.1. Randomize mice into the following groups (n=8-12 per group):

-

Group 1: Vehicle Control (PBS).

-

Group 2: Low-Dose [²¹¹At]AUdR (e.g., 1.0 MBq).

-

Group 3: High-Dose [²¹¹At]AUdR (e.g., 2.5 MBq).

-

(Optional) Group 4: Non-specific control [²¹¹At]astatide to differentiate targeted vs. non-targeted effects.[8]

-

-

Treatment: Administer a single intravenous dose of the respective treatment to each mouse.

-

Tumor Monitoring: Measure tumor volumes 2-3 times weekly until tumors reach a predetermined endpoint size (e.g., 1500-2000 mm³) or show signs of ulceration, at which point the animal is euthanized.

-

Survival Analysis: Monitor mice daily. The primary survival endpoint is typically the time to reach the tumor volume endpoint. Record the date of euthanasia for each animal.

-

Data Analysis: Plot mean tumor growth curves for each group. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

| Table 2: Representative Therapeutic Efficacy Data | |||

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Delay (Days) | Median Survival (Days) |

| Vehicle Control | 1250 ± 210 | - | 25 |

| [²¹¹At]AUdR (1.0 MBq) | 680 ± 150 | 14 | 39 |

| [²¹¹At]AUdR (2.5 MBq) | 150 ± 90 (some complete responses) | >40 | >65 |

| Note: Data are hypothetical examples demonstrating a dose-dependent anti-tumor effect.[17] |

Protocol 4.2: Toxicity Assessment

Self-Validation: Concurrently monitoring toxicity is crucial for establishing a therapeutic window.

Procedure:

-

Body Weight: Weigh all animals 2-3 times weekly. Significant weight loss (>15-20%) is a key indicator of systemic toxicity.

-

Clinical Observations: Monitor mice daily for signs of distress, such as lethargy, ruffled fur, or abnormal posture.

-

Hematology: At the study endpoint (or at interim time points), collect blood via cardiac puncture for a complete blood count (CBC) to assess for myelosuppression, a common side effect of radionuclide therapies.[19]

-

Histopathology: At necropsy, collect major organs (kidneys, liver, spleen, bone marrow, thyroid, stomach). Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any treatment-related pathological changes.

Section 5: Safety and Radiation Protection

Astatine-211 is a potent alpha-emitter and requires strict adherence to radiation safety protocols.

-

Handling: All work with unsealed ²¹¹At must be performed in a certified fume hood or glove box to prevent inhalation.[20]

-

Shielding: The primary radiation hazard from ²¹¹At is alpha emission, which is shielded by a few centimeters of air or a sheet of paper. However, lead shielding (3-6 mm) may be necessary to reduce exposure from the associated X-rays, especially when handling larger quantities.

-

Contamination Control: Use absorbent bench paper and secondary containment for all solutions. Regularly monitor work areas and personnel for contamination with a survey meter sensitive to low-energy photons.

-

Personal Protective Equipment (PPE): Wear a lab coat, double gloves, and safety glasses at all times.

-

Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines. Due to its short half-life, waste can often be stored for decay.

References

-

Zalutsky, M. R., et al. (1994). 5-[211At]astato-2'-deoxyuridine, an alpha particle-emitting endoradiotherapeutic agent undergoing DNA incorporation. PubMed. [Link]

-

Washiyama, K., et al. (2020). Manual on the proper use of sodium astatide ([211At]NaAt) injections in clinical trials for targeted alpha therapy (1st edition). PMC. [Link]

-

Lindegren, S., et al. (2022). Dual-Nuclide Biodistribution and Therapeutic Evaluation of a Novel Antibody-Based Radiopharmaceutical in Anaplastic Thyroid Cancer Xenografts. PMC. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2008). Issues with Released [211At]Astatide and Development of Labeling Reagents to Increase Stability. Bentham Science Publishers. [Link]

-

Ogawa, K., et al. (2023). Development and Utility of an Imaging System for Internal Dosimetry of Astatine-211 in Mice. MDPI. [Link]

-

Li, Z., et al. (2022). Treatment of prostate cancer with CD46 targeted 225Ac alpha particle radioimmunotherapy. PLOS ONE. [Link]

-

Gillings, N., et al. (2022). Astatine-211 based radionuclide therapy: Current clinical trial landscape. Frontiers in Medicine. [Link]

-

Larsen, R. H., et al. (1996). Cytotoxicity of alpha-particle-emitting 5-[211At]astato-2'-deoxyuridine in human cancer cells. PubMed. [Link]

-

Tolmachev, V., et al. (2023). Radionuclide Therapy of HER2-Expressing Xenografts Using [177Lu]Lu-ABY-027 Affibody Molecule Alone and in Combination with Trastuzumab. MDPI. [Link]

-

Timmers, C. D. J., et al. (2021). Radiopharmaceutical Validation for Clinical Use. Frontiers in Medicine. [Link]

-

Sgouros, G., et al. (2020). Development of Targeted Alpha Particle Therapy for Solid Tumors. PMC. [Link]

-

Uehara, T., et al. (2025). Evaluation of astatine-211-labeled benzoate derivatives for improved in vivo stability. Nuclear Medicine and Biology. [Link]

-

Reist, C. J., et al. (1995). Biodistribution and Dosimetry of Free 211At, 125I− and 131I− in Rats. PMC. [Link]

-

Atley Solutions. (n.d.). Astatine-211. Atley Solutions. [Link]

-

Hira, S. K., et al. (2023). Actinium-225 targeted alpha particle therapy for prostate cancer. PMC. [Link]

-

Zalutsky, M. R., & Vaidyanathan, G. (2000). Astatine-211-Labeled Radiotherapeutics An Emerging Approach to Targeted Alpha-Particle Radiotherapy. ResearchGate. [Link]

-

Vaidyanathan, G., et al. (2022). Effective Treatment of Human Breast Carcinoma Xenografts with Single-Dose 211At-Labeled Anti-HER2 Single-Domain Antibody Fragment. Journal of Nuclear Medicine. [Link]

-

Cobb, L. M., et al. (1990). Toxicity of Astatine-211 in the Mouse. Semantic Scholar. [Link]

-

Chen, Y. C., et al. (2022). Astatine-211-Labeled Gold Nanoparticles for Targeted Alpha-Particle Therapy via Intravenous Injection. MDPI. [Link]

-

Elgqvist, J., et al. (2014). An overview of targeted alpha therapy. PMC. [Link]

-

Kratochwil, C., et al. (2023). Alpha-peptide receptor radionuclide therapy using actinium-225 labeled somatostatin receptor agonists and antagonists. Frontiers in Nuclear Medicine. [Link]

-

IAEA. (2010). Report "Alpha emitting radionuclides and radiopharmaceuticals for therapy". IAEA. [Link]

-

Watabe, T., et al. (2022). Astatine-211 based radionuclide therapy: Current clinical trial landscape. PMC. [Link]

-

Morris, M. J., et al. (2023). Targeted Alpha-Particle Therapy: A Review of Current Trials. PMC. [Link]

-

Ohshima, Y., et al. (2020). Preclinical evaluation of new α-radionuclide therapy targeting LAT1: 2-[211At]astato-α-methyl-L-phenylalanine in tumor-bearing model. PubMed. [Link]

-

Mamat, C., et al. (2018). Progress in Targeted Alpha-Particle Therapy. What We Learned about Recoils Release from In Vivo Generators. MDPI. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?. Patsnap Synapse. [Link]

-

Kledy, K., et al. (2023). Editorial: Current status and recent advances in preclinical models for rare cancers. Frontiers in Oncology. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2011). Astatine Radiopharmaceuticals: Prospects and Problems. PMC. [Link]

-

Zeglis, B. M., et al. (2014). Evaluation of 89 Zr-pertuzumab in Breast Cancer Xenografts. ACS Publications. [Link]

-

U.S. Department of Energy. (2025). One Step Closer to a New Class of Radiopharmaceuticals: Astatine as a Cancer Treatment. Office of Science. [Link]

-

Sgouros, G. (2008). Alpha-particles for targeted therapy. Advanced Drug Delivery Reviews. [Link]

-

Orano Med. (n.d.). Targeted Alpha Therapy. Orano Med. [Link]

-

Un-Nisa, A., et al. (2022). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. PMC. [Link]

-

ClinicalTrials.gov. (2025). Development of Preclinical Models Derived From Tumors With a Molecular Abnormality of Interest to Test Their Sensitivity to New Anti-tumor Therapies. PAN Foundation Trial Finder. [Link]

-

Liu, Z., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

- Orano Med. (2022). Processes for synthesis of alpha-emitting radiopharmaceuticals.

Sources

- 1. Development of Targeted Alpha Particle Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Alpha-peptide receptor radionuclide therapy using actinium-225 labeled somatostatin receptor agonists and antagonists [frontiersin.org]

- 3. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]

- 6. Astatine-211 - Atley Solutions [atley.com]

- 7. 5-[211 At]astato-2'-deoxyuridine, an alpha particle-emitting endoradiotherapeutic agent undergoing DNA incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of alpha-particle-emitting 5-[211At]astato-2'-deoxyuridine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 10. Development and Utility of an Imaging System for Internal Dosimetry of Astatine-211 in Mice [mdpi.com]

- 11. Astatine Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Biodistribution and Dosimetry of Free 211At, 125I− and 131I− in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Radiopharmaceutical Validation for Clinical Use [frontiersin.org]

- 15. Frontiers | Editorial: Current status and recent advances in preclinical models for rare cancers [frontiersin.org]

- 16. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effective Treatment of Human Breast Carcinoma Xenografts with Single-Dose 211At-Labeled Anti-HER2 Single-Domain Antibody Fragment | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. Treatment of prostate cancer with CD46 targeted 225Ac alpha particle radioimmunotherapy | bioRxiv [biorxiv.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Manual on the proper use of sodium astatide ([211At]NaAt) injections in clinical trials for targeted alpha therapy (1st edition) - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for quantifying 5-astatodeoxyuridine DNA incorporation

Application Note & Protocol: Analytical Quantification of 5-[²¹¹At]Astatodeoxyuridine DNA Incorporation

Prepared by: Senior Application Scientist, Radiopharmaceutical Development Target Audience: Radiochemists, Molecular Biologists, and Targeted Alpha Therapy (TAT) Researchers

Executive Summary & Mechanistic Rationale

Targeted Alpha Therapy (TAT) leverages the high linear energy transfer (LET) and short path length (50–100 µm) of alpha particles to eradicate microscopic tumor burdens while sparing surrounding healthy tissue[1]. Among the most potent TAT agents is 5-[²¹¹At]astato-2'-deoxyuridine (²¹¹At-AUdR) , a thymidine analogue that hijacks the cell's endogenous DNA salvage pathway[2].

Unlike cell-surface targeting antibodies, ²¹¹At-AUdR is incorporated directly into the genomic DNA of cells undergoing the S-phase of the cell cycle[3]. Because the alpha decay occurs directly within the chromatin architecture, the required dose for cell death is extraordinarily low. Empirical data demonstrates that the D0 (the dose required to reduce survival to 37%) for DNA-associated ²¹¹At-AUdR corresponds to an average of just one ²¹¹At atom bound per cell [4].

Given this extreme cytotoxicity, quantifying the exact stoichiometric incorporation of ²¹¹At-AUdR into DNA is critical for dosimetric modeling and therapeutic window calculations. This application note details a self-validating analytical method to extract, isolate, and quantify ²¹¹At-AUdR DNA incorporation using a combination of fluorometric DNA mass analysis and characteristic X-ray gamma counting.

The Causality of Experimental Choices

Quantifying an alpha-emitter like Astatine-211 (²¹¹At) traditionally poses a challenge because alpha particles cannot penetrate standard assay tubes. However, ²¹¹At decays with a half-life of 7.214 hours via a branched pathway[5]. While 41.8% decays directly via alpha emission to ²⁰⁷Bi, 58.2% decays via electron capture to ²¹¹Po[5]. This electron capture branch is accompanied by the emission of characteristic Polonium K X-rays in the 77–92 keV range [6].

Experimental Choice: Instead of using cumbersome liquid scintillation counting (LSC) for alpha particles, we exploit these 77–92 keV X-rays. By calibrating a standard NaI(Tl) automated gamma counter to a 65–95 keV energy window, we can quantify ²¹¹At activity directly in solid cell pellets and extracted DNA fractions without the quenching artifacts common in LSC[7].

Pathway of ²¹¹At-AUdR Incorporation

To understand the analytical extraction points, one must map the biological fate of the radiotracer. ²¹¹At-AUdR enters the cell via nucleoside transporters, is sequentially phosphorylated by thymidine kinase (TK1) and other kinases, and is ultimately incorporated into the nascent DNA strand by DNA polymerase[2].

Cellular uptake, phosphorylation, and DNA incorporation pathway of ²¹¹At-AUdR leading to lethal DSBs.

Self-Validating Protocol: Mass Balance Radioactivity Tracking

A robust protocol must be a self-validating system. In radiochemistry, this is achieved through Mass Balance Tracking . If 100 kBq of ²¹¹At-AUdR is added to a well, the sum of the activity in the supernatant (unbound), the washes (loosely bound), the cytoplasmic lysate (internalized, unincorporated), and the purified DNA (incorporated) must equal 100 kBq (after decay correction). Any deviation indicates radiolytic deastatination (loss of volatile free ²¹¹At) or extraction loss.

Phase 1: Cell Culture and Radiotracer Incubation

-

Seed target cells (e.g., D-247 MG glioma or SK-MEL-28 melanoma) in 6-well plates at 2×105 cells/well and allow adherence for 24 hours[4].

-

Replace media with 2 mL of fresh media containing a known activity concentration of ²¹¹At-AUdR (e.g., 10–100 kBq/mL).

-

Quality Control Step: Immediately sample 10 µL of the spiked media to serve as the T0 reference standard.

-

Incubate cells for the desired duration (typically 2 to 20 hours to capture one full cell cycle) at 37°C, 5% CO₂[4].

Phase 2: Fractionation and Lysis

-

Supernatant Collection: Aspirate the radioactive media and transfer to a counting tube (Fraction A: Unbound).

-

Washing: Wash the monolayer twice with 1 mL of ice-cold PBS. Pool the washes (Fraction B: Loosely bound).

-

Harvesting: Trypsinize the cells, neutralize with complete media, and pellet via centrifugation (300 × g, 5 min). Resuspend in 1 mL PBS and perform a cell count using a hemocytometer.

-

Cytoplasmic Lysis: Resuspend the cell pellet in 500 µL of hypotonic lysis buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% NP-40, pH 7.4). Incubate on ice for 10 minutes to lyse the plasma membrane while keeping the nucleus intact.

-

Centrifuge at 1,000 × g for 5 minutes. The supernatant is the cytoplasmic fraction (Fraction C: Internalized, unincorporated). The pellet contains the intact nuclei.

Phase 3: DNA Extraction

Note: Avoid phenol-chloroform extraction, as free astatine exhibits complex partitioning behavior in organic solvents. Use silica-membrane spin columns. 10. Resuspend the nuclear pellet in 200 µL of PBS and add 20 µL of Proteinase K. 11. Add 200 µL of Lysis Buffer (e.g., Buffer AL from Qiagen DNeasy kit) and incubate at 56°C for 10 minutes. 12. Add 200 µL of 100% ethanol, mix thoroughly, and transfer to the silica spin column. 13. Centrifuge at 6,000 × g for 1 minute. Collect the flow-through (Fraction D: Nuclear unbound). 14. Wash the column with 500 µL of Wash Buffer 1, then 500 µL of Wash Buffer 2. 15. Elute the purified DNA using 100 µL of low-TE buffer (Fraction E: Incorporated DNA).

Phase 4: Dual-Quantification (Mass & Activity)

-

DNA Mass Quantification: Take a 2 µL aliquot of Fraction E and quantify the DNA mass using a fluorometric assay (e.g., PicoGreen or Qubit dsDNA HS Assay). Rationale: UV absorbance at 260 nm is highly susceptible to RNA and protein contamination, which skews the calculation of "Atoms per Megabase." Fluorometry ensures strict dsDNA specificity.

-

Radioactivity Quantification: Place all fractions (A through E) into an automated NaI(Tl) gamma counter. Set the energy window to 65–95 keV to capture the Polonium K X-rays[7]. Count for 1 minute per sample.

Data Analysis and Dosimetric Calculations

To determine the exact number of ²¹¹At atoms incorporated per cell, the raw counts per minute (CPM) must be converted to absolute atoms, rigorously correcting for the 7.214-hour half-life of ²¹¹At[5].

Step 1: Convert CPM to Becquerels (Bq) Activity(Bq)=60×ECPM

(Where E is the counter efficiency for the 65-95 keV window, typically determined using a known ²¹¹At standard).

Step 2: Decay Correction A0=At×eλt

(Where λ=ln(2)/7.214 h , and t is the time elapsed since the start of the incubation).

Step 3: Calculate ²¹¹At Atoms The number of radioactive atoms ( N ) is inversely proportional to the decay constant:

N=λsecA0(Where λsec=2.67×10−5 s−1 ).

Step 4: Normalize to Biological Metrics

-

Atoms per Cell: Divide N in Fraction E by the total number of cells harvested.

-

Atoms per Nucleotide: Divide N in Fraction E by the total number of nucleotides (calculated from the fluorometric DNA mass, assuming 1 ng of DNA ≈9.1×1011 base pairs).

Quantitative Parameters Summary

| Parameter | Value / Range | Analytical Significance |

| ²¹¹At Physical Half-life | 7.214 hours | Necessitates strict decay-correction algorithms for all measurements[5]. |

| Decay Mode | 100% Cumulative Alpha | Provides high-LET radiation (50-230 keV/µm) directly to the DNA backbone[1]. |

| Gamma Counter Window | 65 – 95 keV | Captures Po-211 K X-rays, allowing standard NaI(Tl) quantification of an alpha emitter[7]. |

| DNA Quantification | Fluorometric (PicoGreen) | Prevents overestimation of DNA mass caused by RNA/protein UV absorbance. |

| Cytotoxicity Threshold ( D0 ) | ~1 ²¹¹At atom / cell | Demonstrates the extreme potency of DNA-incorporated Auger/Alpha emitters[4]. |

| Mass Balance Recovery | > 95% total activity | Validates that no volatile deastatination occurred during the extraction protocol. |

Troubleshooting & Quality Control

-

Low Mass Balance Recovery (<90%): Astatine can oxidize to volatile species (e.g., At⁰) which escape the tubes. Ensure all lysis buffers are kept strictly at pH 7.0–8.0 and avoid the use of strong oxidizing agents during extraction.

-

Spillover in Dual-Isotope Studies: If conducting competitive uptake assays with ¹²⁵I-IUdR (an Auger-emitting analogue), note that ¹²⁵I emits at 27-35 keV. While distinct from ²¹¹At (77-92 keV), down-scatter from ²¹¹At into the ¹²⁵I window will occur. You must measure the samples immediately for ²¹¹At, wait 4 days for the ²¹¹At to completely decay (over 10 half-lives), and then re-measure the samples for the long-lived ¹²⁵I (t½ = 59.4 days)[8].

References

-

Cytotoxicity of alpha-particle-emitting 5-[211At]astato-2-deoxyuridine in human cancer cells. Tandfonline.[Link]

-

Ganesan Vaidyanathan | Scholars@Duke profile: Publications. Duke University.[Link]

-

Michael Rod Zalutsky | Scholars@Duke profile: Publications. Duke University.[Link]

-

211At - prismap: Nuclear properties. Prismap.[Link]

-

Alpha Therapy with 211At - Accelerate.eu. Accelerate.[Link]

-

(PDF) Measuring astatine-211 distributions with SPECT - ResearchGate. ResearchGate.[Link]

-

Direct Procedure for the Production of 211 At-Labeled Antibodies with an ε-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugate. Journal of Nuclear Medicine. [Link]

-

Evaluation of therapeutic efficacy of 211At-labeled farletuzumab in an intraperitoneal mouse model of disseminated ovarian cancer. PMC.[Link]

Sources

- 1. ihi-accelerate.eu [ihi-accelerate.eu]

- 2. Ganesan Vaidyanathan | Scholars@Duke profile: Publications [scholars.duke.edu]

- 3. Michael Rod Zalutsky | Scholars@Duke profile: Publications [scholars.duke.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. 211At [prismap.eu]

- 6. researchgate.net [researchgate.net]

- 7. Direct Procedure for the Production of 211At-Labeled Antibodies with an ε-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugate | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. Evaluation of therapeutic efficacy of 211At-labeled farletuzumab in an intraperitoneal mouse model of disseminated ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

In vivo biodistribution study protocols for 5-astatodeoxyuridine

An In-depth Guide to the Design and Execution of Preclinical Biodistribution Studies for 5-[²¹¹At]Astatodeoxyuridine

Authored by a Senior Application Scientist

Executive Overview

Targeted Alpha Therapy (TAT) represents a frontier in oncology, delivering highly cytotoxic alpha-particle radiation directly to cancer cells, thereby minimizing collateral damage to healthy tissues.[1] Astatine-211 (²¹¹At) is a preeminent radionuclide for TAT, owing to its ideal decay characteristics, including a 7.2-hour half-life and the emission of high-energy alpha particles.[2][3] This guide provides a comprehensive framework for conducting in vivo biodistribution studies of 5-[²¹¹At]Astatodeoxyuridine (5-At-dUrd), a thymidine analog designed to be incorporated into the DNA of rapidly proliferating tumor cells.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-At-dUrd is paramount for its clinical translation.[4] These studies are not merely procedural; they are foundational to establishing the radiopharmaceutical's safety profile, therapeutic potential, and dosimetry. This document offers detailed protocols, the scientific rationale underpinning experimental choices, and data interpretation guidelines for researchers, scientists, and drug development professionals.

Scientific Foundation

Astatine-211: A Potent Alpha Emitter

Astatine-211 is a halogen with a 7.21-hour half-life, decaying through a branched pathway that results in 100% alpha particle emission.[2] It decays either by electron capture (58%) to the short-lived ²¹¹Po, which then emits a 7.45 MeV alpha particle, or directly by alpha emission (42%) to ²⁰⁷Bi, emitting a 5.87 MeV alpha particle.[2] The high linear energy transfer (LET) and short path length (50-80 µm) of these alpha particles cause dense, localized ionization, leading to complex and difficult-to-repair DNA double-strand breaks in target cells.[5]

For imaging purposes, the decay of ²¹¹At is accompanied by the emission of characteristic X-rays from its polonium daughter (²¹¹Po) in the 77-92 keV range, which can be detected by gamma cameras or SPECT systems, allowing for in vivo tracking of the radiopharmaceutical.[6][7][8]

Caption: Decay scheme of Astatine-211 (²¹¹At).

5-[²¹¹At]Astatodeoxyuridine: Mechanism of Action

5-At-dUrd is a pyrimidine nucleoside analog. Its mechanism of action is predicated on the "salvage pathway" for DNA synthesis, which is highly active in proliferating cells.

-

Uptake: 5-At-dUrd is transported into cells via nucleoside transporters.

-

Phosphorylation: Intracellularly, it is phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated in dividing cells, to 5-At-dUrd-monophosphate.

-

DNA Incorporation: Subsequent phosphorylations yield the triphosphate form, which is then incorporated into newly synthesized DNA in place of thymidine.

This incorporation traps the ²¹¹At radionuclide within the cell's nucleus, in close proximity to the DNA. The subsequent alpha emissions deliver a highly localized and lethal radiation dose to the cell's genetic material.

Preclinical Study Design: A Strategic Approach

A robust biodistribution study requires meticulous planning. The primary goals are to quantify uptake in the target tumor, identify accumulation in non-target organs (which informs potential toxicity), and characterize the pharmacokinetics and clearance profile.

Animal Model Selection

The choice of animal model is critical and must be biologically relevant.[9] For oncology studies, immunodeficient mice (e.g., Balb/c nude or NSG) bearing human tumor xenografts are commonly used.[10] The tumor model should be well-characterized and relevant to the intended clinical application of 5-At-dUrd.

Radiopharmaceutical Preparation and Quality Control

The synthesis of 5-At-dUrd typically involves electrophilic or nucleophilic astatination of a suitable precursor, such as 5-iodo-2'-deoxyuridine or a stannylated derivative.[11][12][13] Before administration, the final product must undergo stringent quality control:

-

Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC to ensure that the radioactivity is associated with the desired compound and not with free astatine or other impurities. An RCP of >95% is typically required.

-

Sterility and Endotoxin Testing: Essential for ensuring the safety of the injectate.

Dosage and Administration

-

Dosage: The administered activity for preclinical imaging and biodistribution studies of ²¹¹At-labeled agents in mice typically ranges from 100 to 1000 kBq.[6] The chosen dose should be sufficient for reliable detection by imaging or gamma counting equipment without causing acute radiation-induced toxicity that could alter the biodistribution profile.

-

Administration Route: Intravenous (IV) injection, usually via the tail vein, is the most common route for systemic radiopharmaceuticals as it provides immediate and complete bioavailability.[14][15] The injection volume should be minimized (typically <0.3 mL for mice) to avoid physiological disturbances.[14]

Experimental Protocols

These protocols provide a framework for conducting a comprehensive biodistribution study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]

Caption: Comprehensive workflow for a 5-At-dUrd biodistribution study.

Protocol 1: In Vivo Imaging with SPECT/CT

In vivo imaging provides non-invasive, longitudinal data on the radiopharmaceutical's distribution.[16]

-

System Preparation: Calibrate the SPECT/CT system. Use a medium-energy collimator suitable for the 77-92 keV X-rays of ²¹¹At.[7] Set the energy window to 79 keV with a ±10-20% width.[8][17]

-

Animal Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Monitor the animal's breathing and temperature throughout the procedure.

-

Administration: Secure the mouse in a restraint device. Administer the prepared dose of 5-[²¹¹At]Astatodeoxyuridine via the tail vein. Record the exact time of injection and the net injected activity (pre-injection syringe activity minus post-injection syringe activity).

-

Imaging: Place the anesthetized animal on the scanner bed. Perform a CT scan for anatomical co-registration, followed by the SPECT acquisition.

-

Time Points: Acquire images at multiple time points (e.g., 1, 4, and 24 hours post-injection) to assess the pharmacokinetics.[10] The 24-hour time point is important for dosimetry but challenging due to the decay of ²¹¹At.[6]

-

Image Reconstruction: Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM) with corrections for attenuation and scatter based on the CT data.[7]

Protocol 2: Ex Vivo Biodistribution and Gamma Counting

This is the gold standard for quantitative biodistribution analysis.[18]

-

Cohort Preparation: Divide animals into cohorts, with each cohort corresponding to a specific time point for euthanasia (e.g., 1, 4, 24, 48 hours post-injection). A typical cohort size is n=3-5 mice.

-

Administration: Inject each mouse with a known amount of 5-At-dUrd as described in Protocol 1.

-

Euthanasia: At the designated time point, euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Blood Collection: Immediately collect a blood sample via cardiac puncture.

-

Organ Harvesting: Dissect the animal and carefully collect all relevant organs and tissues. Place each sample into a pre-weighed, uniquely labeled counting tube. Key tissues include: tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and thyroid (due to halogen chemistry).[14]

-

Weighing: Weigh each tube containing a tissue sample to determine the wet weight of the tissue.

-

Gamma Counting:

-

Prepare counting standards by diluting a small, known amount of the injectate.

-

Place the tissue samples and standards into a calibrated gamma counter.

-

Count the radioactivity (counts per minute, CPM) in each sample, ensuring to correct for background radiation and radioactive decay back to the time of injection.

-

Data Analysis and Interpretation

Calculation of Percent Injected Dose per Gram (%ID/g)

The primary endpoint of the biodistribution study is the %ID/g, which normalizes the radioactivity in an organ to its weight and the total dose administered.

Formula: %ID/g = ( (CPM in Tissue) / (CPM in Standard) ) × ( (Dilution Factor of Standard) / (Tissue Weight in g) ) × 100

Data Presentation

Results should be presented clearly in a table, showing the mean %ID/g ± standard deviation for each tissue at each time point. This allows for easy comparison of uptake across organs and over time.

Table 1: Hypothetical Biodistribution Data for 5-[²¹¹At]Astatodeoxyuridine in Tumor-Bearing Mice

| Tissue | 1 Hour (%ID/g) | 4 Hours (%ID/g) | 24 Hours (%ID/g) |

| Blood | 5.5 ± 0.8 | 1.2 ± 0.3 | 0.1 ± 0.05 |

| Tumor | 8.2 ± 1.5 | 9.5 ± 2.1 | 6.8 ± 1.9 |

| Liver | 2.1 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 |

| Kidneys | 3.5 ± 0.6 | 2.5 ± 0.5 | 0.7 ± 0.1 |

| Spleen | 4.1 ± 0.9 | 5.2 ± 1.1 | 3.1 ± 0.8 |

| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.04 |

| Bone | 1.5 ± 0.3 | 1.9 ± 0.4 | 1.1 ± 0.3 |

| Thyroid | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.3 ± 0.1 |

Data are presented as mean ± SD (n=4 per group). This is example data and not from a specific study.

Interpretation and Dosimetry

-

Tumor Uptake: High and sustained tumor uptake is desirable for therapeutic efficacy. The tumor-to-blood and tumor-to-muscle ratios are key indicators of targeting specificity.

-

Off-Target Accumulation: High uptake in organs like the kidneys, liver, or spleen indicates potential sites of toxicity and may be dose-limiting. The spleen often shows uptake due to its role in filtering blood and the high proliferation rate of immune cells.

-

Clearance: Rapid clearance from the blood and non-target tissues reduces overall toxicity.

-

Dosimetry: The time-activity curves generated from the biodistribution data are used to calculate the total number of radioactive disintegrations in each organ over time. This information is then used in models (e.g., MIRD) to estimate the absorbed radiation dose in Gy/MBq, which is crucial for predicting both therapeutic effects and potential toxicity.[6][16]

Safety and Regulatory Considerations

-

Radiation Safety: Astatine-211 is a potent radionuclide requiring handling in appropriate facilities (e.g., hot cells or shielded glove boxes) by trained personnel. All work must comply with institutional and national radiation safety regulations.

-

Animal Welfare: All procedures must adhere to the principles of the 3Rs (Reduction, Refinement, Replacement) and be conducted under an approved animal care and use protocol.[19]

-

Regulatory Guidelines: Preclinical biodistribution studies are a regulatory requirement before first-in-human clinical trials.[20][21] Guidance documents from agencies like the FDA and EMA provide frameworks for the design and conduct of these nonclinical studies.[9][19]

References

-

Sugyo, A., et al. (2023). Development and Utility of an Imaging System for Internal Dosimetry of Astatine-211 in Mice. Pharmaceuticals, 17(1), 28. [Link]

- Nagatsu, K., et al. (2023).

-

Combes, F., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Advanced Drug Delivery Reviews, 184, 114236. [Link]

-

Hu, F., et al. (2024). The Different Strategies for the Radiolabeling of [²¹¹At]-Astatinated Radiopharmaceuticals. ResearchGate. [Link]

-

Hu, F., et al. (2024). The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. Pharmaceuticals, 16(10), 1455. [Link]

-

Lemaire, C., et al. (2010). Highly efficient and facile synthesis of 5-azido-2'-deoxyuridine. Nucleosides, Nucleotides & Nucleic Acids, 29(7), 542-6. [Link]

-

Guérard, F., et al. (2024). Astatine-211 radiolabelling chemistry: from basics to advanced biological applications. EJNMMI Radiopharmacy and Chemistry. [Link]

-

Larsen, R.H., et al. (1995). DOSIMETRICAL CONSIDERATIONS IN ASTATINE-211 RADIOIMMUNOTHERAPY. IAEA. [Link]

-

Mani, R.S. (1998). BIODISTRIBUTION STUDIES - GENERAL ASPECTS. IAEA. [Link]

-

Horiguchi, A., et al. (2021). Biodistribution studies for cell therapy products: Current status and issues. Regenerative Therapy, 18, 283-293. [Link]

-

Reiss, T., et al. (2020). α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 2. Journal of Nuclear Medicine, 61(10), 1438-1444. [Link]

-

Zalutsky, M.R., et al. (1994). Measuring astatine-211 distributions with SPECT. Physics in Medicine and Biology, 39(8), 1241-51. [Link]

-

Kamiya, T., et al. (2024). Optimization of astatine(211At) imaging for dosimetry in clinical trial using multidetector cadmium zinc telluride (CZT) SPECT/CT. Journal of Nuclear Medicine, 65(supplement 2), 24106. [Link]

-

Vaidyanathan, G., & Zalutsky, M.R. (2006). Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy. Current Radiopharmaceuticals, 1(1), 39-56. [Link]

-

Zalutsky, M.R., et al. (1994). Measuring astatine-211 distributions with SPECT. ResearchGate. [Link]

-

Sgouros, G., et al. (2024). Alpha and Beta Emitters in Translational Nuclear Medicine: Clinical Advances, Challenges, and Future Direction. Cancers, 16(5), 969. [Link]

-

Alfa Cytology. 211At-Radiolabeling Service. Rdcthera. [Link]

-

Nelson, B.J.B., et al. (2022). Harnessing α-Emitting Radionuclides for Therapy: Radiolabeling Method Review. Journal of Nuclear Medicine, 63(1), 5-13. [Link]

-

Sandle, T. (2023). FDA Adopts ICH Guidance On Assessing Nonclinical Biodistribution Of Gene Therapy Viral Vectors. Outsourced Pharma. [Link]

-

Nakanishi, K., et al. (2020). Development and evaluation of high-resolution gamma camera for animal imaging. ResearchGate. [Link]

-

Eppard, E., et al. (2024). Alpha-Emitting Radionuclides: Current Status and Future Perspectives. Cancers, 16(2), 299. [Link]

-

IAEA. (2019). Guidance for preclinical studies with radiopharmaceuticals. IAEA. [Link]

-

de Oliveira, R.S.B., et al. (2014). In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals. Nuclear Medicine and Biology, 41(9), 723-6. [Link]

-

Intramolecular thermal reactions of the derivatives of 5′-azido-5′-deoxyuridine. A new feasible route to the regio- and stereospecific synthesis of reversed nucleosides carrying a substituted five-membered heterocycle. (1987). Beilstein Journal of Organic Chemistry. [Link]

-

Larsen, R.H., et al. (1998). The cytotoxicity and microdosimetry of astatine-211-labeled chimeric monoclonal antibodies in human glioma and melanoma cells in vitro. Radiation Research, 149(2), 155-62. [Link]

-

Cederkrantz, E., et al. (2022). Astatine-211 based radionuclide therapy: Current clinical trial landscape. Frontiers in Nuclear Medicine, 2, 982436. [Link]

-

Di Gialleonardo, V., et al. (2024). Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis. Cancers, 16(6), 1205. [Link]

-

Effect of microdistribution of alpha and beta-emitters in targeted radionuclide therapies on delivered absorbed dose in a GATE model of bone marrow. ResearchGate. [Link]

-

Nonclinical studies. AEMPS. [Link]

-

Synthesis of 5‐azaindolizin‐2'‐deoxyuridines 92 a–p. ResearchGate. [Link]

-

Sharma, S.K. (2022). Radiopharmaceutical Biodistribution and Dosimetry. IntechOpen. [Link]

-

ICH guideline S12 on nonclinical biodistribution considerations for gene therapy products - Step 2b. (2021). European Medicines Agency. [Link]

-

Mori, S., et al. (2003). A simple and efficient method for synthesis of 5-substituted 2'-deoxyuridine nucleosides using metal-halogen exchange reaction of 5-iodo-2'-deoxyuridine sodium salt. Chemical Communications, (9), 1094-5. [Link]

-

Huhtala, T. (2013). Biodistribution studies in small animal models using pre‑clinical SPECT/CT imaging. University of Eastern Finland. [Link]

-

Tan, M.L., et al. (2021). Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging. Frontiers in Pharmacology, 12, 690218. [Link]

-

Pískala, A., et al. (1979). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. Nucleic Acids Research, 3(1), 43-54. [Link]

-

Biodistribution, PD & PK Studies. Applied StemCell. [Link]

-

Vallabhajosula, S., et al. (2001). Biodistribution studies of 99mTc-labeled myoblasts in a murine model of muscular dystrophy. Journal of Nuclear Medicine, 42(11), 1703-9. [Link]

-

Closa, A., et al. (2021). Parallel G-quadruplex Structures Increase Cellular Uptake and Cytotoxicity of 5-Fluoro-2′-deoxyuridine Oligomers in 5-Fluorouracil Resistant Cells. Molecules, 26(6), 1746. [Link]

-

Wang, F., et al. (2014). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 9, 2941-54. [Link]

-

Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Academia.edu. [Link]

-

Rojanarata, T., et al. (2022). Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. Pharmaceutics, 14(10), 2026. [Link]

-

Puckett, C.A., & Barton, J.K. (2009). Mechanism of cellular uptake of a ruthenium polypyridyl complex. Biochemistry, 48(40), 9548-55. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 211At-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]

- 4. appliedstemcell.com [appliedstemcell.com]

- 5. Alpha-Emitting Radionuclides: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measuring astatine-211 distributions with SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FDA Adopts ICH Guidance On Assessing Nonclinical Biodistribution Of Gene Therapy Viral Vectors [cellandgene.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Utility of an Imaging System for Internal Dosimetry of Astatine-211 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of astatine(211At) imaging for dosimetry in clinical trial using multidetector cadmium zinc telluride (CZT) SPECT/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. www-pub.iaea.org [www-pub.iaea.org]

- 19. ICH guideline S12 on nonclinical biodistribution considerations for gene therapy products - Step 2b - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biodistribution studies for cell therapy products: Current status and issues - PMC [pmc.ncbi.nlm.nih.gov]

How to improve the radiochemical yield of 5-astatodeoxyuridine synthesis

Advanced Troubleshooting & Workflow Validation for Targeted Alpha Therapy

Welcome to the Technical Support Center for radiopharmaceutical development. Synthesizing 5-[²¹¹At]astato-2'-deoxyuridine ([²¹¹At]AUdR) presents unique radiochemical challenges due to the short half-life (7.2 h) and intense alpha-particle emission of Astatine-211. As a thymidine analogue designed for DNA incorporation, ensuring high radiochemical yield (RCY) and absolute radiochemical purity is critical for the efficacy of targeted alpha therapy (TAT)[1].

This guide provides field-proven insights to help you troubleshoot low yields, mitigate radiolysis, and establish self-validating experimental workflows.

Diagnostic Q&A: Root Cause Analysis

Q1: My radiochemical yield (RCY) for[²¹¹At]AUdR is stuck below 40%. The literature cites 85–90%. What is the primary cause of this discrepancy? Field-Proven Insight: The most common failure point is the choice of the stannyl leaving group. While tributylstannyl precursors are ubiquitous in radioiodination, the electrophilic astatodestannylation reaction is exquisitely sensitive to steric hindrance. The bulky tributyl groups physically block the incoming astatonium (At⁺) electrophile. Causality & Solution: Switching to a 5-(trimethylstannyl)-2'-deoxyuridine precursor significantly reduces steric bulk at the C5 position of the uracil ring, facilitating rapid electrophilic substitution and restoring yields to the 1[1].

Q2: When I scale up my synthesis from preclinical (37 MBq) to clinical activities (>500 MBq), the RCY drops precipitously. Why does the reaction fail at high activities? Field-Proven Insight: This is a classic manifestation of alpha-particle radiolysis . Astatine-211 emits highly energetic alpha particles (5.8 MeV) with high Linear Energy Transfer (LET). At clinical activity concentrations, these particles deposit massive amounts of energy into the solvent (doses >1,000 Gy), generating free radicals. Causality & Solution: These radiolytic radicals rapidly consume your oxidant (N-chlorosuccinimide, NCS) and prematurely reduce the reactive At⁺ species back to unreactive At⁻. To solve this, implement "²¹¹At Stabilization" : add the NCS oxidant to the methanol collection vial immediately after cyclotron target distillation. This traps the astatine in an electrophilic state before radiolytic reduction can ruin the batch[2].

Q3: I am detecting a significant amount of unlabeled 2'-deoxyuridine (dU) in my HPLC trace. How do I prevent this? Field-Proven Insight: The formation of cold dU is the result of protodestannylation , a competing side reaction where a proton (H⁺) replaces the stannyl group instead of the astatine electrophile. Causality & Solution: This occurs if the acidic environment is too harsh or the reaction is heated for too long. Strictly control the concentration of acetic acid (typically 1–5% v/v) and limit the reaction time to 15 minutes at 80°C. Quench the reaction promptly with sodium bisulfite (NaHSO₃) to neutralize the oxidant and halt degradation[3].

Q4: Can I use chloroform instead of methanol as the reaction solvent to improve precursor solubility? Field-Proven Insight: No. Halogenated solvents like chloroform must be strictly avoided for high-activity ²¹¹At chemistry. Causality & Solution: Radiolysis of chloroform generates highly reactive chlorine radicals. These radicals will attack the stannyl precursor to form chlorinated byproducts (e.g., 5-chloro-2'-deoxyuridine) instead of your desired astatinated product, destroying your yield[4]. Methanol with a trace amount of acetic acid is the authoritative standard.

Mechanistic & Troubleshooting Visualizations

Reaction pathway of 5-[211At]AtdU synthesis highlighting optimal and failure modes.

Troubleshooting logic tree for resolving low radiochemical yields in 211At synthesis.

Quantitative Optimization Matrix

To ensure a self-validating system, compare your current parameters against this optimized matrix. Deviations from the "Optimized Choice" are the leading causes of synthesis failure[5].

| Parameter | Suboptimal Choice | Optimized Choice | Mechanistic Rationale | Expected RCY |

| Precursor | 5-(Tributylstannyl)-dU | 5-(Trimethylstannyl)-dU | Reduced steric hindrance at the C5 position allows for unencumbered electrophilic attack by At⁺. | 85–90% |

| Solvent | Chloroform (CHCl₃) | Methanol / 1% Acetic Acid | Prevents radiolytic generation of chlorine radicals, which cause cold chlorination of the uracil ring. | >80% |

| Oxidant | Hydrogen Peroxide (H₂O₂) | N-Chlorosuccinimide (NCS) | NCS provides rapid, controlled generation of At⁺ without over-oxidizing the astatine to unreactive AtO₃⁻. | 85–90% |

| Quenching | None / Ambient Cooling | Sodium Bisulfite (NaHSO₃) | Instantly neutralizes excess NCS, preventing post-reaction oxidative degradation of the product. | N/A |

Self-Validating Standard Operating Procedure (SOP)

This protocol integrates in-line Quality Control (QC) checks to ensure the system validates itself at every critical juncture.

Reagents Required:

-

Precursor: 5-(trimethylstannyl)-2'-deoxyuridine (50 µg)

-

Oxidant: N-chlorosuccinimide (NCS) in methanol (1 mg/mL)

-

Solvent: Methanol (MeOH) and Glacial Acetic Acid (AcOH)

-

Quencher: Sodium bisulfite (NaHSO₃) in water (10 mg/mL)

Step-by-Step Methodology:

-

Astatine Stabilization (Crucial for >100 MBq scales): Immediately upon eluting[²¹¹At]At⁻ from the cyclotron target distillation trap, collect the activity in 100 µL of MeOH containing 15 µL of the NCS solution.

-

Self-Validation Check: Measure the vial in a dose calibrator. A stable reading confirms no astatine was lost to volatility, which occurs if At is inadvertently oxidized to At⁰.

-

-

Precursor Activation: In a separate sealed reaction vial, dissolve 50 µg of 5-(trimethylstannyl)-2'-deoxyuridine in 50 µL of MeOH. Add 5 µL of 1% AcOH in MeOH.

-

Electrophilic Astatodestannylation: Transfer the stabilized [²¹¹At] solution to the precursor vial. Seal and heat the reaction mixture at 80°C for exactly 15 minutes.

-

Reaction Quenching: Remove the vial from the heat block and immediately inject 15 µL of the NaHSO₃ solution to quench the reaction.

-

Self-Validation Check: Spot 1 µL on a silica radio-TLC plate (Mobile phase: Ethyl Acetate/Hexane). Free astatide (At⁻) will remain at the origin, while the astatinated product will migrate (Rf ~ 0.6).

-

-

Purification: Purify the crude mixture via RP-HPLC using a C18 column (e.g., Cosmosil 5C18-AR-II) with an isocratic mobile phase of 30% methanol in water.

-

Self-Validation Check: Monitor the UV trace at 254 nm. A massive spike at the retention time of 2'-deoxyuridine (dU) indicates excessive protodestannylation. If the dU peak is minimal, the radiochemical purity of the collected[²¹¹At]AUdR fraction will exceed 95%.

-

References

- 5-[211At]Astato-2′-deoxyuridine, an α-Particle-emitting Endoradiotherapeutic Agent Undergoing DNA Incorporation Source: Cancer Research - AACR Journals URL

- Radiotheranostics Coupled between an At-211-Labeled RGD Peptide and the Corresponding Radioiodine-Labeled RGD Peptide Source: ACS Omega - ACS Publications URL

- Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles Source: Journal of Nuclear Medicine / PMC URL

- The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals Source: Pharmaceuticals / MDPI URL

- Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 2: Radiolytic Effects of 211At α-Particles Source: Journal of Nuclear Medicine URL

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals [mdpi.com]

Technical Support Center: Overcoming Radiolytic Instability in 211At-Labeled Deoxyuridine Compounds

Welcome to the advanced technical support center for the synthesis and stabilization of 5-[²¹¹At]astato-2'-deoxyuridine (AUdR) . As an alpha-emitting thymidine analogue, ²¹¹At-AUdR is a potent therapeutic agent designed to incorporate directly into the DNA of dividing cancer cells. However, the immense linear energy transfer (LET) of astatine-211 (~100 keV/µm) presents severe radiolytic stability challenges during both synthesis and storage.

This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to successfully produce and stabilize ²¹¹At-labeled deoxyuridine compounds.

The Mechanistic Root of Radiolytic Instability